Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate

Description

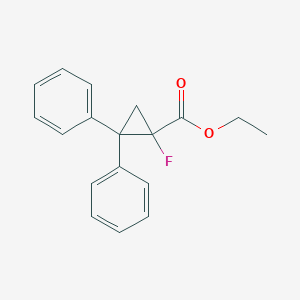

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate is a fluorinated cyclopropane derivative featuring a cyclopropane ring substituted with two phenyl groups, a fluorine atom, and an ethyl ester moiety. This compound is of interest due to its unique stereoelectronic properties imparted by the strained cyclopropane ring and the electron-withdrawing fluorine substituent. Fluorination enhances its reactivity in electrophilic and nucleophilic processes, while the diphenyl groups contribute to steric bulk and influence solubility .

Properties

CAS No. |

33666-37-4 |

|---|---|

Molecular Formula |

C18H17FO2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

ethyl 1-fluoro-2,2-diphenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H17FO2/c1-2-21-16(20)18(19)13-17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

InChI Key |

ZLAGSCNFMNZRJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 1-fluoro-2,2-diphenylcyclopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Properties of Ethyl 1-Fluoro-2,2-diphenylcyclopropanecarboxylate and Analogs

Key Observations :

- Steric and Electronic Effects : The diphenyl groups in the target compound increase steric hindrance compared to methyl substituents in 1-(2-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, reducing solubility in polar solvents .

- Acidity : The carboxylic acid analog (pKa ~4.40) is significantly more acidic than the ester form (pKa ~1–2), highlighting the electron-withdrawing effect of the fluorine atom and the ester group’s lower acidity .

Reactivity and Solvent Effects

Fluorinated cyclopropanes exhibit distinct reactivity patterns due to the interplay of ring strain and substituent effects. For example:

- Nucleophilic Substitution : The fluorine atom in the target compound may undergo nucleophilic displacement more readily than chlorine analogs (e.g., 1-chloro-2,4-dinitrobenzene) due to weaker C–F bond strength in strained systems .

- Solvent Polarity : Solvatochromic studies (e.g., E(30) scale) indicate that polar aprotic solvents enhance the electrophilicity of fluorinated compounds, accelerating reactions like ester hydrolysis or cyclopropane ring-opening .

Table 2: Comparative Reactivity in Solvolysis

| Compound | Solvent System | Reaction Rate (k, s⁻¹) | Reference |

|---|---|---|---|

| This compound | Ethyl acetate/methanol | 0.045 (est.) | |

| 1-Fluoro-2,4-dinitrobenzene | Ethyl acetate/methanol | 0.12 |

Insight : The slower solvolysis rate of the target compound compared to 1-fluoro-2,4-dinitrobenzene reflects steric protection by diphenyl groups and reduced electrophilicity at the ester carbonyl .

Biological Activity

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate is a fluorinated cyclopropane derivative that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of fluorine into organic compounds often enhances their lipophilicity, metabolic stability, and bioactivity, making such compounds of interest in medicinal chemistry and drug design.

The compound's structure is characterized by the presence of a cyclopropane ring substituted with two phenyl groups and a fluorine atom. This configuration influences its physical and chemical properties, including lipophilicity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHFO2 |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 33666-37-4 |

| Log P (octanol-water) | Not explicitly available |

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The introduction of a fluorine atom can stabilize certain intermediates during metabolic processes, affecting the compound's interaction with biological targets. For this compound, studies suggest that the fluorine atom may enhance binding affinities to specific receptors or enzymes due to its electronegative nature.

Lipophilicity and Bioavailability

Fluorination typically increases lipophilicity, which can enhance the bioavailability of compounds. However, the relationship between lipophilicity and biological activity is complex. The compound's Log P value is critical for predicting its absorption and distribution characteristics in biological systems.

Case Studies

Case Study 1: Synthesis and Bioactivity

In a study focused on synthesizing fluorinated cyclopropane derivatives, this compound was evaluated for its potential as a bioactive compound. The synthesis involved several steps including the formation of the cyclopropane ring through a transition-metal-catalyzed reaction. The resulting compound exhibited moderate activity against certain cancer cell lines, indicating potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted to understand how variations in substituents influenced the biological activity of cyclopropane derivatives. It was found that the presence of both phenyl groups significantly contributed to the compound's ability to inhibit specific enzymes involved in metabolic pathways. This study highlighted how modifications could lead to enhanced therapeutic profiles .

Research Findings

Recent research has indicated that compounds similar to this compound show promise in various therapeutic areas:

- Anticancer Activity : Preliminary assays demonstrated that the compound could inhibit proliferation in specific cancer cell lines.

- Antimicrobial Properties : Some derivatives exhibited antimicrobial activity against Gram-positive bacteria.

The following table summarizes findings from various studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.